2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

Catalog No.
S2931927
CAS No.
957407-64-6
M.F
C14H21NO3S
M. Wt
283.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropa...

CAS Number

957407-64-6

Product Name

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

Molecular Formula

C14H21NO3S

Molecular Weight

283.39

InChI

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)

InChI Key

KQDRVXQXKZXMHP-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C

Solubility

not available

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, commonly referred to as Reparixin, is a synthetic organic compound characterized by its unique molecular structure. Its molecular formula is C14H21N1O3SC_{14}H_{21}N_{1}O_{3}S, and it has a molecular weight of 293.39 g/mol. The compound features a sulfonamide functional group, which contributes to its biological activity, particularly as an inhibitor of chemokine receptors CXCR1 and CXCR2, involved in inflammatory processes and cancer progression .

Information on specific hazards associated with this compound is not publicly available. However, sulfonamides can exhibit various hazard profiles depending on their structure. Some general considerations include:

  • Potential skin and eye irritation
  • Possible respiratory tract irritation if inhaled as dust
  • Unknown toxicity profile, so standard laboratory safety practices should be followed if handling this compound.

Data Source:

  • PubChem. ()
Typical of sulfonamides. It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Additionally, the amide bond in its structure can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. These reactions are crucial for understanding its stability and reactivity in biological systems.

Reparixin exhibits significant biological activity as an inhibitor of interleukin 8 receptors (CXCR1 and CXCR2). It has been shown to modulate inflammatory responses by blocking the migration of neutrophils, which are pivotal in mediating inflammation. The compound demonstrates an IC50 value of approximately 5.6 nM for CXCR1 and 80 nM for CXCR2, indicating its potent inhibitory effects on these pathways . Furthermore, it has potential applications in treating conditions characterized by excessive inflammation and tumor growth.

The synthesis of Reparixin typically involves several steps:

  • Formation of Sulfonamide: The initial step includes the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide.
  • Coupling Reaction: The next step involves coupling this sulfonamide with a substituted phenyl group containing a branched alkyl chain (2-methylpropyl), which can be achieved through standard coupling techniques such as amide bond formation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Reparixin.

This multi-step synthesis highlights the complexity involved in producing this compound while ensuring that the desired chemical properties are retained.

Reparixin is primarily studied for its applications in pharmacology, particularly as an anti-inflammatory agent and potential antineoplastic drug. Its ability to inhibit chemokine receptors makes it a candidate for treating various inflammatory diseases and conditions associated with cancer metastasis. Additionally, it has been explored in preclinical models for its efficacy in reducing tissue damage during ischemic events .

Interaction studies indicate that Reparixin binds non-competitively to CXCR1 and CXCR2 receptors, preventing their activation without blocking the binding of interleukin-8 itself. This unique mechanism allows for modulation of receptor activity while maintaining some degree of receptor functionality, which could lead to fewer side effects compared to traditional antagonists . Studies have shown that treatment with Reparixin significantly reduces neutrophil infiltration in models of acute inflammation.

Several compounds share structural similarities with Reparixin, particularly those containing sulfonamide or amide functionalities. Here are some comparable compounds:

Compound NameStructure TypeKey Features
ReparixinSulfonamideInhibits CXCR1/CXCR2; anti-inflammatory properties
IbuprofenNon-steroidal anti-inflammatoryWidely used analgesic; COX inhibitor
NimesulideNon-steroidal anti-inflammatorySelective COX-2 inhibitor; analgesic effects
CelecoxibNon-steroidal anti-inflammatoryCOX-2 selective; used for arthritis
SulfamethoxazoleSulfonamideAntimicrobial; inhibits bacterial folate synthesis

Uniqueness

Reparixin's uniqueness lies in its specific targeting of chemokine receptors implicated in inflammatory pathways without completely inhibiting normal receptor function. This selective inhibition could offer therapeutic advantages over other non-steroidal anti-inflammatory drugs that often have broader effects on prostaglandin synthesis.

XLogP3

2.9

Dates

Modify: 2023-08-17

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